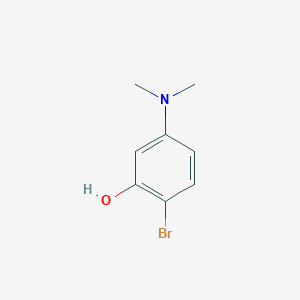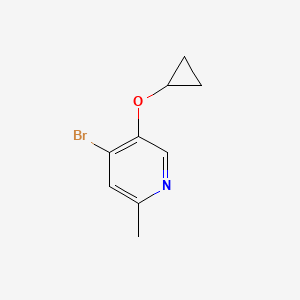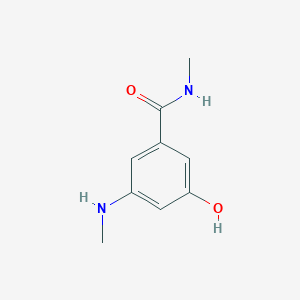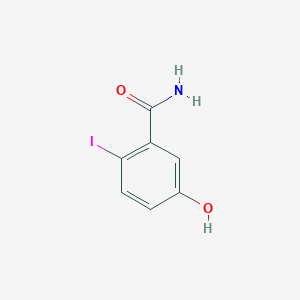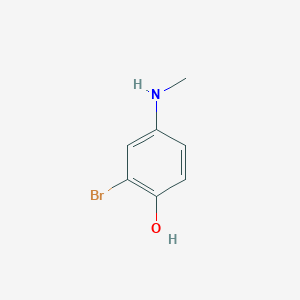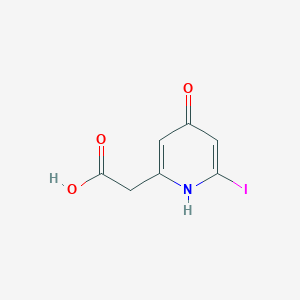
4-Tert-butyl-3-cyclopropoxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-3-cyclopropoxypicolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a tert-butyl group at the 4-position and a cyclopropoxy group at the 3-position of the picolinic acid structure. Picolinic acids are known for their chelating properties and are often used in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a nucleophile.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Formation of the Picolinic Acid Core: The picolinic acid core can be synthesized through various methods, including the cyclization of suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Tert-butyl-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid core.
Reduction: Reduced forms of the cyclopropoxy group.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.
科学的研究の応用
4-Tert-butyl-3-cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-tert-butyl-3-cyclopropoxypicolinic acid involves its ability to chelate metal ions. This chelation can influence various biochemical pathways by altering the availability of metal ions required for enzymatic activities. The compound may also interact with specific molecular targets, leading to modulation of cellular processes.
類似化合物との比較
Similar Compounds
4-Tert-butyl-3-iodoheptane: Similar in structure but with an iodo group instead of a cyclopropoxy group.
4-Tert-butylpicolinic acid: Lacks the cyclopropoxy group but retains the tert-butyl and picolinic acid core.
Uniqueness
4-Tert-butyl-3-cyclopropoxypicolinic acid is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct chemical and physical properties
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
4-tert-butyl-3-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-6-7-14-10(12(15)16)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
WCVCKQHLWYTBNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=NC=C1)C(=O)O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



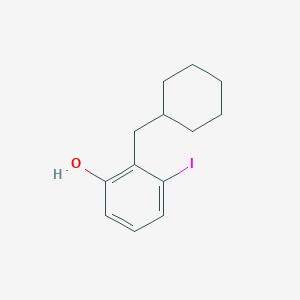


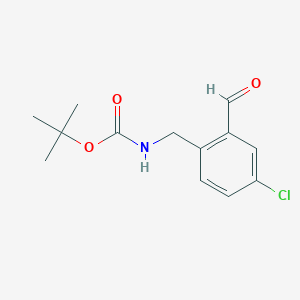
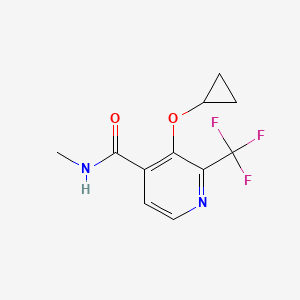
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
